Dipropylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.58 M

Miscible in ether, very soluble in acetone, soluble in ethanol

In water, 3.51X10+4 mg/L at 25 °C

Synonyms

Canonical SMILES

Organic Synthesis:

- As a Base: Due to its basic nature (pKa of 11), dipropylamine can act as a non-nucleophilic base in various organic reactions. This allows it to deprotonate other molecules, facilitating reactions like aldol condensations and alkylations .

- As a Precursor: Dipropylamine can be used as a starting material for the synthesis of more complex molecules. For example, it can be reacted with phosgene to form N,N-dipropylcarbamoyl chloride, a useful intermediate in the synthesis of pharmaceuticals and agricultural chemicals .

Polymer Chemistry:

- Monomer Synthesis: Dipropylamine can be incorporated into the structure of certain polymers. By reacting it with epichlorohydrin, one can obtain N-dipropylaminopropyl epichlorohydrin, a key monomer used in the production of epoxy resins .

- Surface Modification: Dipropylamine can be used to modify the surface properties of polymers. For instance, it can react with silanes to form coupling agents that improve adhesion between polymers and other materials .

Material Science:

- Anti-corrosion Coatings: Due to its film-forming properties, dipropylamine can be used as a component in anti-corrosion coatings for metals. It can react with certain silanes to form a protective layer on metal surfaces, hindering corrosion .

- Ionic Liquids: Dipropylamine can be used in the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. These ionic liquids have potential applications in various fields, including catalysis and separation science .

Other Research Applications:

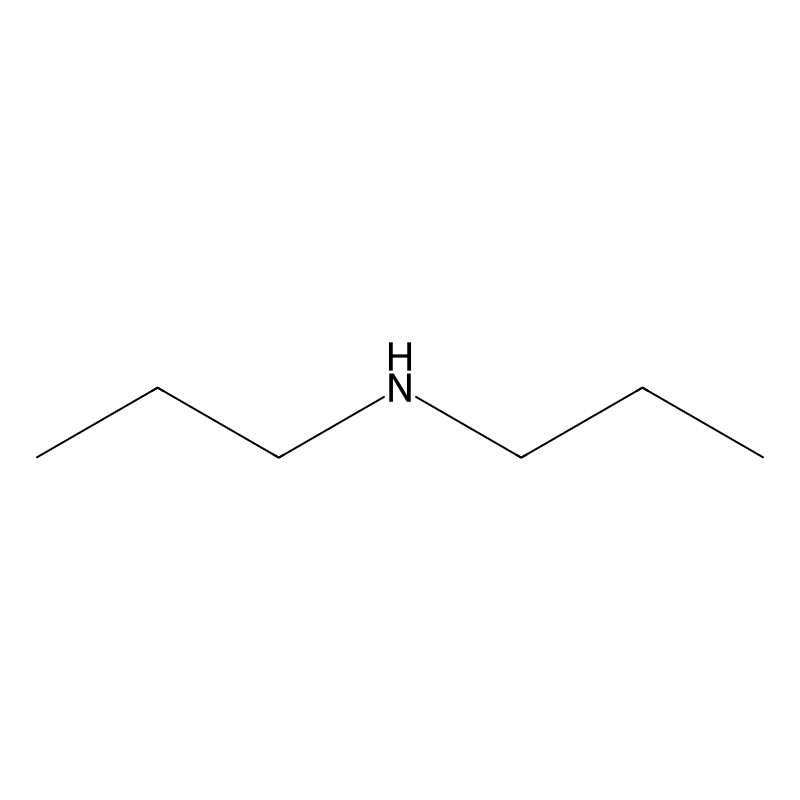

Dipropylamine is an organic compound characterized by the molecular formula . It is classified as a secondary amine, appearing as a clear, colorless liquid with a distinctive "fishy" odor. The compound has a molecular weight of 101.19 g/mol and a boiling point of approximately 109.3 °C. Dipropylamine is soluble in various organic solvents, including acetone and ethanol, but is less soluble in water .

This compound occurs naturally in tobacco leaves and can also be found in certain industrial wastes. Its flammability and toxicity necessitate careful handling, as exposure can lead to serious health effects, including irritation and potential systemic toxicity .

Dipropylamine is a hazardous material requiring careful handling due to the following properties:

- Toxicity: Exposure can cause irritation to the eyes, skin, and respiratory system. In severe cases, it can lead to central nervous system depression and internal bleeding [].

- Flammability: Dipropylamine is a flammable liquid with a low flash point, posing a fire hazard [].

- Reactivity: It reacts with strong acids and oxidizing agents, generating heat and potentially hazardous products [].

- Neutralization Reactions: As a base, dipropylamine can neutralize acids, resulting in the formation of salts and water. This reaction is exothermic .

- Formation of Nitrosamines: When in contact with nitrosating agents, dipropylamine can form nitrosamines, which are known carcinogens .

- Hydrogenation Reactions: Dipropylamine can be synthesized through hydrogenation processes involving propionitrile or propanol and ammonia under specific catalytic conditions .

Dipropylamine exhibits various biological activities primarily due to its role as a precursor for herbicides such as trifluralin, oryzalin, and vernolate. It has been studied for its potential effects on human health; exposure can lead to symptoms such as excitement followed by depression, internal bleeding, and severe irritation of the skin and eyes . Its toxicological profile necessitates rigorous safety protocols during handling.

The synthesis of dipropylamine can be achieved through several methods:

- Hydrogenation of Propionitrile: This method employs a rhodium catalyst to hydrogenate propionitrile to produce dipropylamine with high yields .

- Reaction of Propanol with Ammonia: Propanol reacts with ammonia over a dehydration catalyst at elevated temperatures and pressures to yield dipropylamine .

- Liquid Phase Hydrogenation: In this method, propionitrile undergoes hydrogenation under controlled conditions using non-precious metal catalysts, achieving high purity levels of dipropylamine .

Dipropylamine finds applications in various fields:

- Agriculture: It serves as an intermediate in the manufacture of several herbicides .

- Chemical Industry: Utilized in the production of zeolites and other nitrogen-containing compounds.

- Laboratory Reagents: Employed in organic synthesis as a reagent due to its nucleophilic properties.

Studies on dipropylamine interactions focus on its reactivity with other chemicals:

- Reactivity with Nitrosating Agents: Research indicates that dipropylamine can form nitrosamines when exposed to nitrosating agents, raising concerns regarding its carcinogenic potential .

- Compatibility with Other Chemicals: Dipropylamine is known to be incompatible with certain compounds like isocyanates and peroxides, which can lead to hazardous reactions .

Dipropylamine shares structural similarities with other aliphatic amines. Here are some comparable compounds:

| Compound | Molecular Formula | Characteristics |

|---|---|---|

| Ethylamine | A primary amine used in organic synthesis. | |

| Butylamine | A primary amine used in the manufacture of rubber chemicals. | |

| Triethylamine | A tertiary amine used as a catalyst and solvent. |

Uniqueness of Dipropylamine

Dipropylamine's uniqueness lies in its specific chain length and structure that allows it to act effectively as an intermediate for herbicides while also possessing distinct biological activity compared to shorter or longer-chain amines. Its secondary amine classification provides different reactivity patterns than primary or tertiary amines, making it particularly valuable in agricultural applications.

Catalytic Dehydrogenation of Propanol with Ammonia

The catalytic dehydrogenation of propanol with ammonia represents the most widely adopted industrial method for dipropylamine synthesis. This process operates through a dehydroamination mechanism involving sequential dehydrogenation, condensation, and hydrogenation steps. The reaction proceeds via the formation of propoxide intermediates, where α-hydrogen abstraction from propoxide species constitutes the rate-limiting step.

Industrial implementation typically employs nickel-copper-aluminum oxide (Ni-Cu-Al₂O₃) catalyst systems under controlled temperature and pressure conditions. Optimal reaction parameters include temperatures of 190±10°C, pressures of 39±1 kPa, and propanol space velocities ranging from 0.05 to 0.15 h⁻¹. The stoichiometric ratio of raw materials maintains propanol:ammonia:hydrogen at 4:2:4, enabling simultaneous production of dipropylamine and tripropylamine with subsequent separation through continuous distillation.

Research conducted on nickel-supported hydroxyapatite catalysts (Ni/HAP) demonstrates superior performance compared to conventional silica-supported systems. Ni/HAP exhibits an order of magnitude higher activity than Ni/SiO₂ while maintaining enhanced selectivity toward primary amine formation. At 423 K, Ni/HAP achieves propanol conversion of 10.8% with 92% selectivity toward propylamine, substantially outperforming Ni/SiO₂ which demonstrates only 74% selectivity.

The superior performance of hydroxyapatite-supported catalysts derives from the high density of basic sites that stabilize alkoxide intermediates and suppress disproportionation reactions. The basic nature of the HAP support reduces the effective concentration of adsorbed propylamine compared to acidic supports, thereby minimizing secondary amination and disproportionation pathways.

Hydrogenation of Acrylonitrile and Propionitrile

The hydrogenation of acrylonitrile presents an alternative synthetic pathway for dipropylamine production, particularly valuable for industrial applications requiring specific product purities. This method employs acrylonitrile as the primary substrate with copper-nickel compound catalysts facilitating catalytic hydrogenation at temperatures ranging from 40 to 250°C and pressures from 0 to 4.9 MPa.

A comprehensive mechanistic analysis of acrylonitrile hydrogenation on nickel and palladium surfaces reveals complex reaction pathways leading to multiple amine products. The process initially converts acrylonitrile to propionitrile through selective hydrogenation of the vinyl group, followed by subsequent reduction of the nitrile functionality to generate primary amine products. Secondary reactions between primary amines and intermediate species produce dipropylamine as a significant byproduct.

The two-step acrylonitrile hydrogenation process utilizes byproduct circulation to maximize dipropylamine yields. This approach eliminates the need for noble metal catalysts and organic solvents, making it economically attractive for large-scale production. The process achieves high conversion rates while maintaining selectivity control through careful management of reaction conditions and catalyst composition.

Industrial implementations have demonstrated that raney nickel catalysts can effectively promote acrylonitrile hydrogenation with hydrogen absorption capacities achieving theoretical values within 1.5 hours. The reaction monitoring through pressure sensors enables real-time optimization and ensures consistent product quality throughout the production campaign.

Reduction Amination of Propionaldehyde

Reduction amination of propionaldehyde under rhodium catalysis provides a highly selective route to dipropylamine formation. This methodology offers particular advantages in applications requiring minimal side product formation and enhanced control over amine distribution. Rhodium-based catalysts demonstrate exceptional selectivity toward secondary amine formation while suppressing tertiary amine production.

The reductive amination process operates at moderate temperatures ranging from 0° to 125°C, significantly lower than conventional dehydrogenation approaches. This temperature advantage reduces energy consumption and minimizes unwanted side reactions such as aldol condensation, which commonly plague high-temperature processes. The progressive introduction of aldehyde into the reaction mixture at rates approximating consumption kinetics prevents local concentration buildup and associated condensation reactions.

Research findings indicate that rhodium catalysts exhibit particular directivity toward secondary amine formation, making them ideally suited for dipropylamine synthesis. The catalyst system effectively promotes hydrogen transfer while maintaining high selectivity, enabling efficient conversion of propionaldehyde and primary amines to the desired secondary amine product.

The mechanism involves initial imine formation through condensation of propionaldehyde with ammonia or primary amines, followed by catalytic hydrogenation to generate the corresponding amine products. The rhodium catalyst facilitates both the condensation and reduction steps, providing a streamlined synthetic pathway with minimal purification requirements.

Comparative Analysis of Catalyst Systems (Ni-Cu-Al₂O₃ vs. Rhodium-Based)

A detailed comparison of catalyst systems reveals distinct advantages and limitations for each approach to dipropylamine synthesis. The following table summarizes key performance parameters for major catalyst systems:

| Catalyst System | Operating Temperature (°C) | Pressure (kPa) | Conversion (%) | Selectivity (%) | Primary Advantages |

|---|---|---|---|---|---|

| Ni-Cu-Al₂O₃ | 190±10 | 39±1 | 75-83 | 37-41 | Cost-effective, robust, established technology |

| Ni/HAP | 150 | 101 | 10.8 | 92 | High selectivity, reduced side reactions |

| Ni/SiO₂ | 150 | 101 | 4.4 | 74 | Well-characterized, reproducible performance |

| Rhodium-based | 0-125 | Variable | High | >90 | Low temperature, exceptional selectivity |

The nickel-copper-aluminum oxide system represents the industrial standard due to its robust performance under demanding conditions and cost-effectiveness. However, this system requires high operating temperatures and generates significant quantities of tertiary amine byproducts that necessitate extensive separation processes.

Rhodium-based catalysts offer superior selectivity and operate under milder conditions, but their high cost limits industrial adoption to specialized applications requiring exceptional product purity. The ability to operate at temperatures below 125°C provides significant energy savings and reduces thermal decomposition pathways.

Hydroxyapatite-supported nickel catalysts emerge as a promising compromise, offering enhanced selectivity compared to conventional nickel systems while maintaining reasonable costs. The basic nature of the support material provides unique advantages in suppressing unwanted side reactions and improving overall process efficiency.

Industrial-Scale Optimization Strategies

Industrial optimization of dipropylamine production focuses on maximizing yield while minimizing energy consumption and waste generation. Key optimization parameters include catalyst composition, reaction conditions, and separation efficiency.

Catalyst optimization strategies emphasize the development of support materials that enhance active site dispersion and provide favorable acid-base properties. Research demonstrates that supports with basic characteristics, such as hydroxyapatite, significantly improve selectivity by stabilizing desired intermediates and suppressing competing reaction pathways.

Process intensification through advanced reactor design enables improved heat and mass transfer, leading to enhanced conversion rates and reduced residence times. The implementation of continuous distillation and extraction systems allows for efficient separation of amine products while enabling recycle of unreacted starting materials.

Economic analysis indicates that the choice of catalyst system depends critically on production scale and product specifications. Large-scale commodity production favors robust nickel-based systems despite lower selectivity, while specialty applications justify the use of more expensive but highly selective rhodium catalysts.

Environmental considerations drive the development of more sustainable production methods, including catalyst recycling strategies and waste minimization protocols. The implementation of closed-loop systems and byproduct utilization significantly improves the overall environmental profile of dipropylamine production.

Dipropylamine serves as a critical intermediate in the synthesis of several major herbicides, functioning as a key building block in the production of these agricultural chemicals through specific chemical pathways [6].

Trifluralin Synthesis

Trifluralin, chemically known as 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl) benzenamine, represents one of the most significant applications of dipropylamine in herbicide manufacturing [2]. The compound belongs to the dinitroaniline chemical family and functions as a selective pre-planting herbicide for controlling annual grasses and broad-leaf weeds [2]. During the synthesis process, dipropylamine is incorporated directly into the trifluralin molecular structure, where the two propyl groups from dipropylamine form the N,N-dipropyl substituent on the benzene ring [6].

The synthesis pathway utilizes dipropylamine as a nucleophile that reacts with appropriate precursor compounds to establish the final herbicide structure [6]. Research has demonstrated that trifluralin synthesis requires precise control of reaction conditions to ensure complete incorporation of the dipropylamine moiety while maintaining the integrity of other functional groups [1]. The successful integration of dipropylamine into the trifluralin framework has been confirmed through infrared and proton nuclear magnetic resonance spectroscopy, which show corresponding signals for both the dipropylamine-derived groups and other structural components [1].

EPTC Synthesis and Manufacturing

S-Ethyl dipropylthiocarbamate, commonly known as EPTC, represents another major application of dipropylamine in herbicide production [15]. The synthesis of EPTC involves the combination of dipropylamine with phosgene, where the amine replaces a chlorine atom in the intermediate compound [4]. This reaction forms the thiocarbamate structure that characterizes EPTC as a member of the thiocarbamate herbicide family [15].

Alternative synthetic routes for EPTC production include the reaction of ethanethiol with dipropylcarbamoyl chloride, though the phosgene-based method remains more prevalent in industrial applications [18]. The manufacturing process typically yields technical grade EPTC with 98.5% purity, which is subsequently formulated into various commercial products including granular formulations containing up to 25% active ingredient and emulsifiable concentrate liquids containing up to 87.8% active ingredient [18].

During the degradation pathway of EPTC in biological systems, dipropylamine is released as one of the primary metabolites along with acetaldehyde and carbonyl sulfide [16]. This degradation occurs through the decomposition of unstable alpha-hydroxyethyl EPTC intermediates, particularly in mouse liver microsome systems [16].

Prosulfocarb Manufacturing Process

Prosulfocarb synthesis utilizes dipropylamine as a fundamental starting material in a two-step reaction process [4]. The first step involves the combination of dipropylamine with phosgene, where the amine replaces one chlorine atom to form an intermediate compound [4]. Subsequently, benzyl mercaptan is added to replace the remaining chlorine atom from phosgene, completing the prosulfocarb structure [4].

The manufacturing process can also be conducted in reverse order, with benzyl mercaptan added to phosgene first, followed by the addition of dipropylamine [4]. Global production of prosulfocarb occurs primarily in technical grade form with 95-98% purity, with major manufacturing facilities located in the United States, Japan, China, and India [4]. Specific production capacities include facilities in Bharuch, India with 5000 tonnes per year capacity and Punjab Chemicals in Dera Bassi with 3000 tonnes per year capacity [4].

| Herbicide | Chemical Structure | Dipropylamine Role | Production Method |

|---|---|---|---|

| Trifluralin | 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl) benzenamine | Direct incorporation as N,N-dipropyl substituent | Nucleophilic substitution |

| EPTC | S-Ethyl dipropylthiocarbamate | Forms thiocarbamate structure with phosgene | Phosgene reaction or ethanethiol method |

| Prosulfocarb | Thiocarbamate herbicide | Reacts with phosgene and benzyl mercaptan | Two-step synthesis process |

Rubber Accelerators and Polymer Additives

Dipropylamine plays a significant role in the rubber industry as a component in accelerator systems and polymer additive formulations [5] [7]. The compound's chemical properties make it suitable for various applications in rubber processing and vulcanization enhancement.

Vulcanization Accelerator Applications

In rubber manufacturing, dipropylamine functions as an intermediate in the production of specialized accelerators for vulcanization processes [5]. The compound participates in the formation of accelerator complexes that facilitate the cross-linking of rubber molecules during the curing process [19]. Research has demonstrated that dipropylamine-derived accelerators provide effective acceleration of vulcanization while maintaining desirable processing characteristics [19].

The mechanism of action involves the formation of active sulfur species that promote cross-linking reactions between rubber polymer chains [19]. Dipropylamine-based accelerators have been shown to provide relatively fast acceleration during vulcanization, making them suitable for applications requiring rapid curing processes [20]. The incorporation of dipropylamine into accelerator formulations allows for precise control of vulcanization kinetics and final product properties [20].

Polymer Additive Functions

Beyond vulcanization applications, dipropylamine serves as a key component in various polymer additive systems [7]. The compound's amine functionality enables it to participate in reactions that modify polymer properties and processing characteristics [7]. Industrial applications include the production of adhesive materials and impermeable materials where dipropylamine contributes to enhanced performance characteristics [7].

In synthetic rubber manufacturing, dipropylamine functions as an intermediate in the production of specialized additives that improve processing behavior and final product properties [7]. The compound's ability to form stable complexes with other additives makes it valuable for creating multi-component additive systems with synergistic effects [7].

Switchable-Hydrophilicity Solvent Systems for Separation Processes

Dipropylamine demonstrates significant utility in switchable-hydrophilicity solvent systems, where it functions as a key component in reversible solvent systems for separation and extraction processes [9] [12].

Mechanism of Switchable Hydrophilicity

The switchable hydrophilicity mechanism of dipropylamine involves reversible conversion between hydrophobic and hydrophilic forms through protonation and deprotonation reactions [9]. In the presence of carbon dioxide and water, dipropylamine forms carbamate salts that exhibit water-miscible properties, while removal of carbon dioxide through heating or gas flushing regenerates the hydrophobic amine form [9].

The transformation process occurs when dipropylamine in its hydrophobic liquid form contacts water and carbon dioxide, leading to protonation and formation of protonated-dipropylamine, which becomes water-miscible or water-soluble [9]. This conversion enables the formation of single-phase liquid mixtures from initially two-phase systems [9]. Subsequent exposure to heat at approximately 60-80°C or flushing with inert gases expels carbon dioxide and regenerates the hydrophobic dipropylamine form [9].

Applications in Separation Processes

Recent research has demonstrated the effectiveness of dipropylamine as a switchable hydrophilic solvent in vortex-assisted homogeneous liquid-liquid microextraction procedures [12]. In these applications, dipropylamine does not require dispersant agents, simplifying the extraction process while maintaining high extraction efficiency [12]. The vortex assistance accelerates the extraction kinetics, leading to improved performance in analytical applications [12].

Optimization studies have shown that dipropylamine-based switchable systems achieve optimal performance under specific conditions including sulfuric acid concentration of 2.5 M, heating temperature of 87.8°C, and hydrolysis-extraction time of 3.0 hours [12]. Under these optimized conditions, the system exhibits excellent linearity over the range of 0.0144-7.200 μg/mL with correlation coefficient of 0.9986 [12].

The analytical performance characteristics include low limits of detection and quantification at 0.0033 μg/g and 0.0103 μg/g respectively, with high extraction recovery ranging from 92.5% to 105.4% [12]. The precision parameters demonstrate desirable intra-day and inter-day relative standard deviations of less than 4.1% and 4.7% respectively, with a high enrichment factor of 90.9 [12].

| Parameter | Optimized Value | Performance Metric |

|---|---|---|

| H₂SO₄ Concentration | 2.5 M | Optimal extraction conditions |

| Heating Temperature | 87.8°C | Maximum efficiency |

| Extraction Time | 3.0 hours | Complete extraction |

| Linear Range | 0.0144-7.200 μg/mL | R² = 0.9986 |

| Detection Limit | 0.0033 μg/g | High sensitivity |

| Extraction Recovery | 92.5-105.4% | Excellent accuracy |

| Enrichment Factor | 90.9 | High concentration capability |

Template-Agent in Zeolitic Materials Synthesis (SAPO-34, AlPO-41)

Dipropylamine serves as an essential structure-directing agent in the synthesis of various microporous molecular sieves, particularly silicoaluminophosphate and aluminophosphate materials [24] [25].

SAPO-34 Synthesis Applications

In SAPO-34 molecular sieve synthesis, dipropylamine functions as an organic template that directs the formation of the chabazite-type framework structure [22]. The synthesis process involves hydrothermal crystallization from gel compositions containing dipropylamine as the structure-directing agent along with aluminum, phosphorus, and silicon sources [22]. Research has demonstrated that dipropylamine can be used alongside other templates such as tetraethylammonium hydroxide to achieve successful SAPO-34 formation [22].

The template role of dipropylamine in SAPO-34 synthesis involves the formation of host-guest interactions within the microporous framework [24]. Spectroscopic analysis using Raman spectroscopy, carbon-13 and proton magic angle spinning nuclear magnetic resonance has revealed that dipropylamine molecules exist in their protonated form within the SAPO-34 pores and adopt specific conformations to optimize fit within the pore structure [24].

Studies have shown that diethylamine can also serve as an effective template for SAPO-34 synthesis, with pure SAPO-34 formation achieved when the molar ratio of diethylamine to aluminum oxide reaches 1.5 or higher, and the silicon dioxide to aluminum oxide ratio exceeds 0.1 in the synthesis gel [22]. However, excessive template concentration with ratios above 3.0 negatively affects both crystallinity and crystal yield [22].

AlPO-41 Framework Formation

Dipropylamine demonstrates particular effectiveness as a structure-directing agent for AlPO-41 molecular sieve synthesis, where it enables the formation of nanosized crystals with high yields [11]. The synthesis approach utilizes dipropylamine in combination with tetraalkylammonium co-templates such as tetrapentylammonium hydroxide, stabilized through the use of ethanol as a polarity equalizing agent [11].

The combined application of dipropylamine as the primary structure-directing agent with tetrapentylammonium hydroxide as co-template, along with ethanol stabilization, creates a crystallization medium that remains homogeneous throughout the synthesis process [11]. This optimized homogeneity enables the production of AFO-type microporous nanocrystals in the size range of 30-500 nanometers with yields exceeding 50% [11].

The mechanism involves dipropylamine molecules directing the formation of the one-dimensional channel structure characteristic of AlPO-41 [11]. The template molecules adopt specific conformations within the framework channels, establishing host-guest interactions that stabilize the developing crystal structure [24]. Nuclear magnetic resonance studies have confirmed that protonated dipropylamine molecules exist within the AlPO-41 framework and exhibit distinct conformational arrangements optimized for the specific pore geometry [24].

Comparative Template Effectiveness

Research comparing dipropylamine with other amine templates in aluminophosphate synthesis has revealed its particular effectiveness for certain framework types [28]. In ionothermal synthesis conditions, the addition of dipropylamine affects crystallization dynamics and improves selectivity, leading to formation of pure AFI and ATV structures [28]. The structure-directing effect appears to result from hydrogen bonding interactions between dipropylamine and ionic liquid components used in the synthesis medium [28].

The template removal process in dipropylamine-templated molecular sieves has been studied extensively, with thermal analysis showing decomposition of dipropylamine molecules at specific temperatures [29]. In SAPO-11 systems, dipropylamine molecules decompose into propylene and ammonia at 673 K, with carbon-hydrogen bond breaking occurring above 698 K [29]. This controlled decomposition enables template removal while preserving framework integrity [29].

| Molecular Sieve | Framework Type | Synthesis Conditions | Crystal Size | Yield |

|---|---|---|---|---|

| SAPO-34 | Chabazite | Hydrothermal, 200°C, 48h | Micrometer scale | Variable with template ratio |

| AlPO-41 | AFO-type | Hydrothermal with ethanol | 30-500 nm | >50% |

| SAPO-11 | AEL-type | Hydrothermal synthesis | One-dimensional channels | High crystallinity |

| AlPO-5 | AFI-type | Ionothermal conditions | Framework dependent | Enhanced with amine |

Physical Description

Liquid

Color/Form

Water-white liquid

XLogP3

Boiling Point

109.3 °C

Flash Point

63 °F (17 °C) (open cup)

7 °C (closed cup)

Vapor Density

3.49 (air= 1)

Density

0.738 at 20 °C/4 °C

LogP

log Kow = 1.67

Odor

Melting Point

-63.0 °C

-63 °C

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Mechanism of Action

Vapor Pressure

20.1 mm Hg at 25 °C

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

All other basic organic chemical manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Synthetic rubber manufacturing

1-Propanamine, N-propyl-: ACTIVE

Analytic Laboratory Methods

ORG CONTAMINANTS, INCL DIPROPYLAMINE, IN CINCINNATI (OHIO), USA, DRINKING WATER WERE CONCENTRATED BY REVERSE OSMOSIS/LYOPHILIZATION METHOD & IDENTIFIED BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY.

THE COMPOSITION OF N-CONTAINING ORG BASES IN THE VOLATILE SUBSTANCES OF BOILED BEEF WAS STUDIED. 30 CMPD WERE IDENTIFIED INCL PRIMARY, SECONDARY & TERTIARY ALIPHATIC AMINES. /AMINES/

METHODS ARE GIVEN FOR THE SEPARATION & DETERMINATION OF AMINO ACIDS, DIPEPTIDES & AMINES BY ION-PAIR HPLC USING SODIUM NAPHTHALENE-2-SULFONATE AS COUNTER ION IN THE AQ STATIONARY PHASE. DOWN TO 0.1 NANOMOLES (ABOUT 10 NG) CAN BE QUANTIFIED WITH FAIRLY GOOD PRECISION BY PEAK AREA MEASUREMENT USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. /AMINES/

For more Analytic Laboratory Methods (Complete) data for DIPROPYLAMINE (6 total), please visit the HSDB record page.

Storage Conditions

Storage temp: ambient